![molecular formula C17H19N7O2 B13356588 N-{4-oxo-4-[(1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]butyl}-2-pyrazinecarboxamide](/img/structure/B13356588.png)
N-{4-oxo-4-[(1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]butyl}-2-pyrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-oxo-4-[(1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]butyl}-2-pyrazinecarboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a triazolo-pyridine moiety and a pyrazinecarboxamide group. It has shown potential in various scientific applications, particularly in the development of kinase inhibitors for cancer treatment .
準備方法
The synthesis of N-{4-oxo-4-[(1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]butyl}-2-pyrazinecarboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolo-pyridine moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolo-pyridine ring.
Attachment of the butyl chain: The butyl chain is introduced through a nucleophilic substitution reaction.
Formation of the pyrazinecarboxamide group: This involves the reaction of the intermediate with pyrazinecarboxylic acid or its derivatives under suitable conditions.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
N-{4-oxo-4-[(1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]butyl}-2-pyrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazinecarboxamide moiety.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-{4-oxo-4-[(1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]butyl}-2-pyrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It has shown potential as a kinase inhibitor, particularly in the treatment of cancer.
作用機序
The mechanism of action of N-{4-oxo-4-[(1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]butyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets. It acts as a kinase inhibitor by binding to the ATP-binding site of the kinase enzyme, thereby preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cancer cell proliferation and survival .
類似化合物との比較
N-{4-oxo-4-[(1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]butyl}-2-pyrazinecarboxamide is unique due to its specific structure and potent kinase inhibition properties. Similar compounds include:
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share the triazolo-pyrazine core and have shown similar biological activities.
[1,2,4]triazolo[4,3-a]quinoxaline derivatives: These compounds also exhibit kinase inhibition but differ in their structural framework.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its high potency and selectivity as a kinase inhibitor.
特性
分子式 |
C17H19N7O2 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
N-[4-oxo-4-[[(1S)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]amino]butyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H19N7O2/c1-12(16-23-22-14-5-2-3-10-24(14)16)21-15(25)6-4-7-20-17(26)13-11-18-8-9-19-13/h2-3,5,8-12H,4,6-7H2,1H3,(H,20,26)(H,21,25)/t12-/m0/s1 |
InChIキー |
XLPPKGGUHHNHOC-LBPRGKRZSA-N |
異性体SMILES |
C[C@@H](C1=NN=C2N1C=CC=C2)NC(=O)CCCNC(=O)C3=NC=CN=C3 |
正規SMILES |
CC(C1=NN=C2N1C=CC=C2)NC(=O)CCCNC(=O)C3=NC=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B13356509.png)
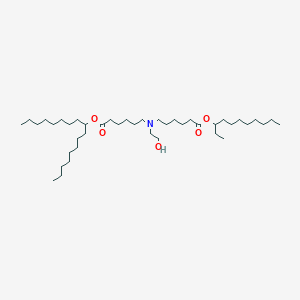
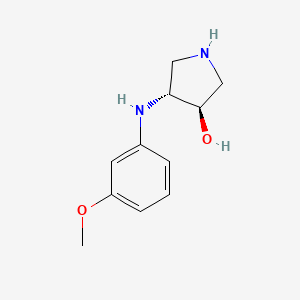
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13356522.png)
![3,4-bis(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13356543.png)
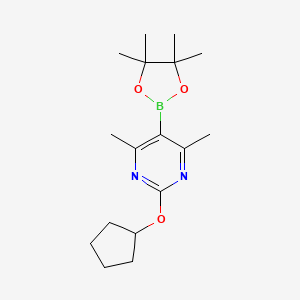
![N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13356548.png)
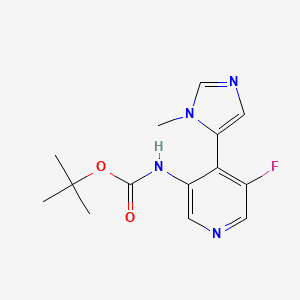


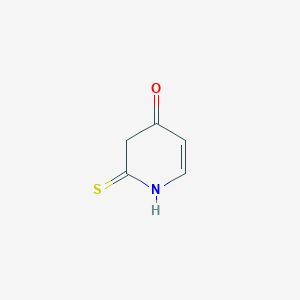
![6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356574.png)
![3-Amino-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-4,3'-indole]-2-carbonitrile](/img/structure/B13356577.png)

